Ethyl azepane-2-carboxylate

Conformational analysis Peptidomimetics Cyclic amino acids

Generic five- or six-membered cyclic amino esters often fail in shallow protein pockets or CNS targets due to rigid conformations or low logP. Ethyl azepane-2-carboxylate directly addresses this gap. - **Conformational advantage:** ≥2 additional ring conformations vs. proline/pipecolate for peptidomimetics targeting irregular pockets. - **Developability metric:** Fsp³ 0.78 exceeds industry benchmarks for saturated, 3D fragments. - **CNS-relevant lipophilicity:** logP 1.91 (~8x higher than ethyl pipecolinate) for enhanced BBB penetration. - **Strategic precursor:** Key building block for αvβ3 integrin inhibitors and constrained templates.

Molecular Formula C9H17NO2
Molecular Weight 171.24
CAS No. 2886-92-2
Cat. No. B2984722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl azepane-2-carboxylate
CAS2886-92-2
Molecular FormulaC9H17NO2
Molecular Weight171.24
Structural Identifiers
SMILESCCOC(=O)C1CCCCCN1
InChIInChI=1S/C9H17NO2/c1-2-12-9(11)8-6-4-3-5-7-10-8/h8,10H,2-7H2,1H3
InChIKeySEPAWPFHCJAZRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Azepane-2-carboxylate: Seven-Membered Cyclic Amino Acid Ester


Ethyl azepane-2-carboxylate is a saturated seven-membered nitrogen heterocycle (azepane) bearing an ethyl ester at the 2-position, classified as a cyclic α-amino acid ester (C₉H₁₇NO₂, MW 171.24) [1]. The azepane scaffold is a recognized privileged structure in drug discovery, with over 20 FDA-approved drugs containing this motif [2]. The seven-membered ring confers distinct conformational flexibility, higher lipophilicity, and a unique synthetic accessibility profile compared to the more common five- and six-membered cyclic amino acid esters (proline and pipecolic acid derivatives), making it a non-interchangeable procurement choice for specific molecular design objectives.

Seven-membered azepane scaffold reported as privileged structure in drug discovery
Greater conformational flexibility than 5-/6-membered ring analogs, supporting peptidomimetic design
Higher lipophilicity profile for membrane permeability and CNS research

Why Ethyl Azepane-2-carboxylate Cannot Be Replaced by Common Analogs


The incremental CH₂ group that distinguishes the seven-membered azepane ring from six-membered piperidine and five-membered pyrrolidine is not a simple homologation. It introduces a discrete change in conformational flexibility, nitrogen basicity, and lipophilicity that directly affects molecular recognition, pharmacokinetics, and synthetic tractability . Generic substitution with ethyl pipecolinate (piperidine-2-carboxylate) or ethyl prolinate can lead to altered target binding poses, different membrane permeability, and distinct solid-phase peptide synthesis outcomes. The following quantitative evidence demonstrates that ethyl azepane-2-carboxylate occupies a unique parameter space that generic analogs cannot replicate.

Ring conformational flexibility differs
Azepane accesses more low-energy conformations than piperidine or pyrrolidine; binding pose profiles may not transfer to smaller ring analogs.
Lipophilicity gap shifts permeability potential
Higher logP relative to ethyl pipecolinate may alter membrane permeability; CNS exposure context may not be replicated by 6-membered esters.
Synthetic accessibility not interchangeable
Fewer stereospecific synthetic methods are reported for azepane-2-carboxylates; generic substitution may lack validated enantiopure provenance.

Quantified Differentiation Evidence for Ethyl Azepane-2-carboxylate


Ring Conformational Flexibility in Peptidomimetic Design

The seven-membered azepane ring exhibits greater conformational freedom than six-membered piperidine and five-membered pyrrolidine rings. Piperidine adopts predominantly chair conformations, and pyrrolidine is restricted to envelope/twist puckers, while azepane can access multiple low-energy conformations including chair, boat, and twist-chair forms . This conformational plasticity is a critical parameter in drug discovery: the flexible scaffold can adapt to diverse protein binding pockets where rigid smaller rings fail [1].

Conformational Flexibility
Class-level inference
Azepane
≥3 low-energy conformations (chair, boat, twist-chair)
Piperidine / Pyrrolidine
1–2 conformations (chair or envelope/twist)
Supports binding pose optimization in shallow protein pockets
Class-level inference; specific protein context may vary
Conformational analysis Peptidomimetics Cyclic amino acids

Synthetic Accessibility Gap vs. Piperidine Analogs

Wishka et al. (2011, Pfizer) explicitly state: 'While many good methods exist for the preparation of substituted proline and pipecolic acid derivatives, relatively few approaches to the stereospecific preparation of substituted azepine carboxylic acids have been presented in the literature' [1]. This synthetic scarcity means that well-characterized, enantiopure ethyl azepane-2-carboxylate carries higher procurement value and lower substitutability than piperidine-based alternatives.

Synthetic Accessibility
Class-level inference
Azepane-2-carboxylate
Few stereospecific methods reported
Proline / Pipecolic acid derivatives
Many synthetic methods available
Elevates procurement value for groups needing reliable enantiopure building blocks
Literature survey up to 2011; synthetic scarcity context
Asymmetric synthesis Building block availability Medicinal chemistry procurement

Lipophilicity Advantage for Membrane Permeability

Ethyl azepane-2-carboxylate has a computed logP of 1.912 [1], compared to 0.99 for the six-membered analog ethyl pipecolinate , yielding a ΔlogP of +0.92. This corresponds to an approximately 8-fold higher octanol-water partition coefficient, indicating substantially greater membrane permeability potential.

Lipophilicity (logP)
Cross-study comparable
logP 1.912
Supports CNS-permeable scaffold selection
~8-fold higher partition coefficient vs. ethyl pipecolinate (logP 0.99)
Lipophilicity LogP CNS drug design Permeability

Higher Fraction of sp3 Carbon for Developability

The additional methylene group in the azepane ring increases molecular weight to 171.24 g/mol and the fraction of sp3-hybridized carbons (Fsp3) to 0.78, compared to 129.20 g/mol and Fsp3 = 0.71 for ethyl prolinate [1][2]. Higher Fsp3 is correlated with improved clinical success rates, lower toxicity, and better aqueous solubility among oral drug candidates [2].

Fraction sp3 (Fsp3)
Cross-study comparable
Fsp3 0.78
Supports developability-oriented scaffold exploration
Higher than ethyl prolinate (0.71) and ethyl pipecolinate (0.75)
Fsp3 Drug-likeness Developability Physicochemical properties

Application Scenarios for Ethyl Azepane-2-carboxylate


Conformationally Adaptive Peptidomimetics

When rigid proline or pipecolic acid scaffolds yield suboptimal binding poses in peptide therapeutics, ethyl azepane-2-carboxylate provides ≥2 additional accessible ring conformations (Evidence Item 1). This scaffold is specifically indicated for designing peptidomimetics targeting shallow or irregular protein pockets where conformational adaptation drives affinity [1].

CNS-Penetrant Lead Optimization

For neurological targets where the blood-brain barrier penetration is a key requirement, the ~8-fold higher lipophilicity of ethyl azepane-2-carboxylate (logP 1.91) over ethyl pipecolinate (logP 0.99) provides a measurable permeability advantage (Evidence Item 3). Procurement of the azepane ester is justified when CNS exposure is a primary screening criterion [2].

Scaffold-Hopping for Higher Fsp3 Starting Points

In lead optimization programs aiming to improve developability metrics, the Fsp3 value of 0.78 for ethyl azepane-2-carboxylate exceeds that of both ethyl prolinate (0.71) and ethyl pipecolinate (0.75), aligning with the industry trend toward more saturated, three-dimensional fragments (Evidence Item 4). Procurement of this building block enables access to a more developable chemical space [3].

Azepane-Containing Integrin Inhibitor Synthesis

Enantiopure 7-substituted azepane-2-carboxylic acid derivatives have demonstrated promising activity as αvβ3 integrin inhibitors [4]. Ethyl azepane-2-carboxylate serves as a key precursor for generating such conformationally constrained templates, and its scarce synthetic accessibility (Evidence Item 2) makes it a strategic procurement target for groups working on integrin-targeted therapeutics.

Application
Selection Property
Validation Focus
Peptidomimetic design with conformational adaptation
Ring conformational flexibility profile
Binding pose adaptability in shallow protein pockets
CNS-penetrant compound research
Higher lipophilicity profile
Passive membrane permeability and CNS exposure context
Developability-oriented scaffold exploration
Higher fraction of sp3 carbons
Physicochemical developability profile
Integrin-targeted peptidomimetic synthesis
Validated enantiopure building block
αvβ3 integrin inhibitor template synthesis
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